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Compound of Interest

Compound Name: 1,4,7-Triazonane

Cat. No.: B1209588 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the two-step synthesis of 1,4,7-

triazacyclononane-1,4,7-triacetic acid (NOTA), a widely utilized chelator in

radiopharmaceuticals and other biomedical applications, starting from 1,4,7-triazacyclononane

(TACN).

Introduction
1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) is a highly effective chelating agent for a

variety of metal ions, including Ga³⁺, Cu²⁺, and Fe³⁺. Its stable complex formation makes it an

invaluable component in the development of targeted radiopharmaceuticals for positron

emission tomography (PET) imaging and other diagnostic and therapeutic applications. The

following protocol outlines a reliable, step-by-step synthesis of NOTA from commercially

available 1,4,7-triazacyclononane. The synthesis involves the N-alkylation of the macrocycle

with a protected form of bromoacetic acid, followed by acidic deprotection to yield the final

product.

Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of NOTA.
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Parameter
Step 1: NOTA-tri-tert-butyl
ester

Step 2: NOTA (Final
Product)

Molecular Formula C₂₄H₄₅N₃O₆ C₁₂H₂₁N₃O₆

Molecular Weight 471.63 g/mol 303.31 g/mol [1]

Typical Yield 60-75% >95%

Appearance White to off-white solid White crystalline solid

Purity (by HPLC) >95% >98%

¹H NMR (400 MHz, D₂O) Not Applicable
δ 3.10-3.30 (m, 12H), 3.65 (s,

6H)

¹³C NMR (101 MHz, D₂O) Not Applicable δ 53.5, 57.8, 175.2

Mass Spectrometry (ESI-MS) m/z [M+H]⁺: 472.33 m/z [M+H]⁺: 304.15[2]

Experimental Protocols
Step 1: Synthesis of 1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7-triazacyclononane (NOTA-tri-

tert-butyl ester)

This procedure describes the N-alkylation of 1,4,7-triazacyclononane with tert-butyl

bromoacetate.

Materials:

1,4,7-Triazacyclononane (TACN)

tert-Butyl bromoacetate

Anhydrous Potassium Carbonate (K₂CO₃)

Anhydrous Acetonitrile (CH₃CN)

Dichloromethane (CH₂Cl₂)

Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)
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Brine (saturated aqueous NaCl)

Anhydrous Sodium Sulfate (Na₂SO₄)

Round-bottom flask

Magnetic stirrer and stir bar

Reflux condenser

Separatory funnel

Rotary evaporator

Procedure:

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,4,7-

triazacyclononane (1.0 eq).

Dissolve the TACN in anhydrous acetonitrile.

Add anhydrous potassium carbonate (6.0 eq) to the solution.

To this stirred suspension, add a solution of tert-butyl bromoacetate (3.3 eq) in anhydrous

acetonitrile dropwise at room temperature.

After the addition is complete, heat the reaction mixture to reflux (approximately 82°C) and

maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer

chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Once the reaction is complete, cool the mixture to room temperature and filter to remove the

potassium carbonate.

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude

residue.

Dissolve the residue in dichloromethane and transfer to a separatory funnel.
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Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate

and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield the crude product.

The crude product can be purified by column chromatography on silica gel using a gradient

of methanol in dichloromethane to afford the NOTA-tri-tert-butyl ester as a white to off-white

solid. A yield of around 61% can be expected for similar alkylation reactions.[2]

Step 2: Synthesis of 1,4,7-Triazacyclononane-1,4,7-triacetic Acid (NOTA)

This procedure describes the deprotection of the tert-butyl esters to yield the final NOTA

product.

Materials:

NOTA-tri-tert-butyl ester

Trifluoroacetic Acid (TFA)

Dichloromethane (CH₂Cl₂)

Diethyl ether

Round-bottom flask

Magnetic stirrer and stir bar

Rotary evaporator

Centrifuge (optional)

Procedure:

Dissolve the NOTA-tri-tert-butyl ester (1.0 eq) in a mixture of dichloromethane and

trifluoroacetic acid (1:1 v/v) in a round-bottom flask.[3]
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Stir the solution at room temperature for 4-6 hours. Monitor the deprotection by TLC or LC-

MS until the starting material is fully consumed.

Remove the dichloromethane and excess TFA under reduced pressure using a rotary

evaporator. To ensure complete removal of TFA, the residue can be co-evaporated with

toluene or dichloromethane multiple times.

The resulting residue is the crude NOTA-TFA salt. To obtain the free acid, dissolve the

residue in a minimal amount of water and adjust the pH to approximately 2.5-3.0 with a

suitable base (e.g., ammonium hydroxide).

The final product can be precipitated by adding a water-miscible organic solvent like ethanol

or acetone and collected by filtration or centrifugation. Alternatively, the product can be

purified by preparative reverse-phase HPLC.

Dry the resulting white solid under vacuum to obtain pure 1,4,7-triazacyclononane-1,4,7-

triacetic acid.

Visualizations
The following diagrams illustrate the synthetic workflow for the preparation of NOTA.
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Synthesis of NOTA from 1,4,7-Triazonane

Step 1: N-Alkylation Step 2: Deprotection

1,4,7-Triazonane (TACN) tert-Butyl bromoacetate
K₂CO₃, CH₃CN, Reflux NOTA-tri-tert-butyl ester TFA, CH₂Cl₂

Room Temperature NOTA

Key Relationships in NOTA Synthesis

Starting Material:
1,4,7-Triazonane

N-Alkylation
(Adds acetic acid arms)

Protected Intermediate:
NOTA-tri-tert-butyl ester

Acidic Deprotection
(Removes tert-butyl groups)

Final Product:
NOTA

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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